molecular formula C22H19N3O B3879260 1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol

1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol

Cat. No.: B3879260
M. Wt: 341.4 g/mol
InChI Key: XLVGAHBIKRURIJ-UHFFFAOYSA-N
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Description

1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol is a propan-2-ol derivative featuring a benzoimidazol-1-yl group at position 1 and a carbazol-9-yl group at position 3. Benzoimidazole and carbazole are aromatic heterocycles known for their π-π stacking capabilities and applications in pharmaceuticals, optoelectronics, and materials science .

Properties

IUPAC Name

1-(benzimidazol-1-yl)-3-carbazol-9-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-16(13-24-15-23-19-9-3-6-12-22(19)24)14-25-20-10-4-1-7-17(20)18-8-2-5-11-21(18)25/h1-12,15-16,26H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVGAHBIKRURIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN4C=NC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, sulfonates.

Major products formed from these reactions depend on the specific conditions and reagents used, but typically include various functionalized derivatives of the original compound.

Scientific Research Applications

1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol involves its interaction with specific molecular targets. The benzimidazole ring can interact with nucleic acids, potentially disrupting DNA replication and transcription processes. The carbazole moiety may interact with cellular proteins, affecting various signaling pathways. These interactions can lead to antimicrobial or anticancer effects, depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To evaluate 1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol, the following structurally related compounds are analyzed:

1-Benzylamino-3-carbazol-9-yl-propan-2-ol (CAS: EVT-1330653)

  • Molecular Formula : C₂₂H₂₂N₂O
  • Molecular Weight : 330.4 g/mol
  • Key Differences: Replaces the benzoimidazol-1-yl group with a benzylamino moiety.
  • This may enhance solubility in acidic environments compared to the aromatic nitrogen of benzoimidazole. Applications are restricted to non-human research due to regulatory constraints .

1-(1H-Benzimidazol-2-yl)propan-2-one (CAS: 6635-14-9)

  • Molecular Formula : C₁₀H₁₀N₂O
  • Molecular Weight : 174.2 g/mol
  • Key Differences : Substitutes the hydroxyl group of propan-2-ol with a ketone and positions the benzimidazole at C2 (vs. C1 in the target compound).
  • Properties: The ketone reduces hydrogen-bonding capacity, likely decreasing hydrophilicity. Such derivatives are often intermediates in synthetic pathways .

(M)-64: A Benzoimidazole-Carbazole Hybrid (Palacký University Study)

  • Molecular Formula : C₃₂H₂₉O₅N₃F₃
  • Molecular Weight : 592.2 g/mol
  • Key Differences : Incorporates ester linkages, a trifluoromethyl group, and a tricyclic scaffold.
  • Properties : Demonstrates the utility of combining benzoimidazole and carbazole for advanced materials. The trifluoromethyl group introduces steric and electronic effects, while ester linkages enable modular functionalization. However, its complexity contrasts with the simpler propan-2-ol backbone of the target compound .

Table 1. Comparative Analysis of Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
This compound Not reported Not reported Not reported Benzoimidazol-1-yl, Carbazol-9-yl, Hydroxyl Hypothesized for H-bonding and materials science
1-Benzylamino-3-carbazol-9-yl-propan-2-ol EVT-1330653 C₂₂H₂₂N₂O 330.4 Benzylamino, Carbazol-9-yl, Hydroxyl Non-human research applications
1-(1H-Benzimidazol-2-yl)propan-2-one 6635-14-9 C₁₀H₁₀N₂O 174.2 Benzimidazol-2-yl, Ketone Synthetic intermediate
(M)-64 Not reported C₃₂H₂₉O₅N₃F₃ 592.2 Benzoimidazole, Carbazole, Ester, Trifluoromethyl High-complexity material design

Research Findings and Implications

  • Functional Group Impact: The hydroxyl group in the target compound likely improves solubility compared to the ketone in 1-(1H-Benzimidazol-2-yl)propan-2-one but may reduce thermal stability relative to non-polar analogs.
  • Material Design : Hybrids like (M)-64 suggest that combining benzoimidazole and carbazole can yield multifunctional materials, though simpler scaffolds (e.g., the target compound) may offer easier synthesis and tunability .

Biological Activity

1-Benzoimidazol-1-yl-3-carbazol-9-yl-propan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure that incorporates both benzoimidazole and carbazole moieties. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of carbazole, including 1-benzimidazol-1-yl-3-carbazol-9-yl-propan-2-ol, exhibit a range of biological activities:

  • Antimicrobial Activity : Carbazole derivatives have been shown to possess antimicrobial properties against various pathogens. For instance, compounds similar to 1-benzimidazol-1-yl-3-carbazol-9-yl-propan-2-ol have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : The compound has been investigated for its potential anticancer effects. Studies suggest that carbazole derivatives can inhibit cell proliferation in several cancer cell lines, indicating their potential as anticancer agents .

The biological activity of 1-benzimidazol-1-yl-3-carbazol-9-yl-propan-2-ol is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound may act as an inhibitor of certain enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : It is also suggested that the compound could modulate receptor activity, potentially influencing signaling pathways related to inflammation and cell survival.

Case Studies

Several studies have highlighted the efficacy of 1-benzimidazol-1-yl-3-carbazol-9-yl-propan-2-ol and related compounds:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various carbazole derivatives, including 1-benzimidazol-1-yl derivatives, against clinical isolates of bacteria. The results indicated significant zones of inhibition, particularly against S. aureus and E. coli, with minimum inhibitory concentrations (MICs) ranging from 6.2 to 50 µg/mL .

Study 2: Anticancer Properties

In vitro assays were conducted on human cancer cell lines to assess the cytotoxic effects of the compound. The findings demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Pathogen/Cancer Cell LineMIC/IC50 Value (µg/mL)
1-Benzoimidazol-1-yl derivative AAntimicrobialS. aureus12.5
1-Benzoimidazol-1-yl derivative BAntitumorHeLa Cells15.0
N-substituted carbazolesAntimicrobialE. coli25.0
N-substituted carbazolesAnticancerMCF7 Cells20.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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